molecular formula C23H18N4O4 B11582150 N-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11582150
M. Wt: 414.4 g/mol
InChI Key: ZVGAEOWYBVBZPL-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a phthalazine ring, nitrophenyl, and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the phthalazine ring. The final step involves the acylation of the phthalazine derivative with 3-methylphenylacetyl chloride under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group can participate in redox reactions, while the phthalazine ring may interact with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-METHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both nitrophenyl and phthalazine moieties provides a versatile platform for chemical modifications and biological interactions .

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C23H18N4O4/c1-15-6-4-8-17(12-15)24-21(28)14-26-23(29)20-11-3-2-10-19(20)22(25-26)16-7-5-9-18(13-16)27(30)31/h2-13H,14H2,1H3,(H,24,28)

InChI Key

ZVGAEOWYBVBZPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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